1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-chlorophenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-[4-(3-methoxypropyl)-1-piperazinyl]cyclohexyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-chlorophenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-[4-(3-methoxypropyl)-1-piperazinyl]cyclohexyl]- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization at various positions to introduce the desired substituents. Common reaction conditions involve the use of strong bases, high temperatures, and prolonged reaction times .
Industrial Production Methods
Industrial production of these compounds often employs green chemistry principles to minimize environmental impact. This includes the use of solvent-free conditions, microwave-assisted synthesis, and recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific substituents introduced and the reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives have a wide range of scientific research applications:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for their potential as anticancer, anti-inflammatory, and antiviral agents.
Industry: Utilized in the development of new materials and as intermediates in chemical manufacturing
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives involves their interaction with specific molecular targets, such as kinases and receptors. These compounds can inhibit the activity of enzymes like VEGFR-2, leading to reduced cell proliferation and angiogenesis. The molecular pathways involved often include the inhibition of signal transduction pathways that are crucial for cancer cell survival and growth .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(trifluoromethyl)-
- N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-chlorophenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-[4-(3-methoxypropyl)-1-piperazinyl]cyclohexyl]- stands out due to its unique combination of substituents, which confer specific biological activities and enhance its potential as a therapeutic agent. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C33H40ClN9O |
---|---|
Molecular Weight |
614.2 g/mol |
IUPAC Name |
3-[2-[(2-chlorophenyl)methyl]-3H-benzimidazol-5-yl]-1-[4-[4-(3-methoxypropyl)piperazin-1-yl]cyclohexyl]pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C33H40ClN9O/c1-44-18-4-13-41-14-16-42(17-15-41)24-8-10-25(11-9-24)43-33-30(32(35)36-21-37-33)31(40-43)23-7-12-27-28(19-23)39-29(38-27)20-22-5-2-3-6-26(22)34/h2-3,5-7,12,19,21,24-25H,4,8-11,13-18,20H2,1H3,(H,38,39)(H2,35,36,37) |
InChI Key |
KSVINMDXSXWFSZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC6=C(C=C5)N=C(N6)CC7=CC=CC=C7Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.